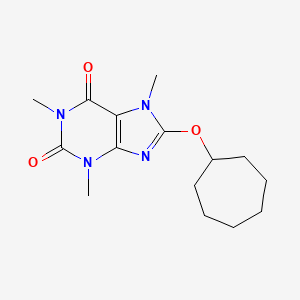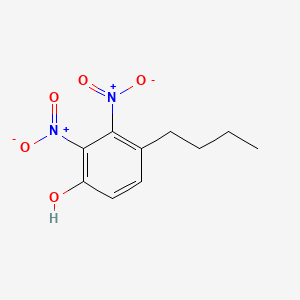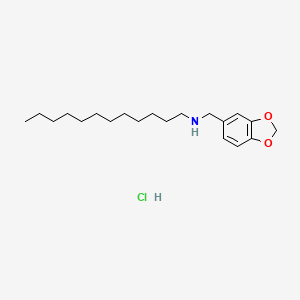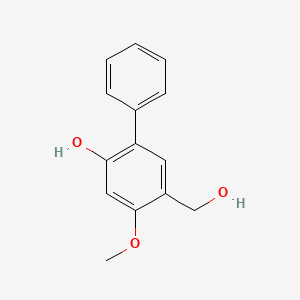
4-(Hydroxymethyl)-5-methoxy-2-phenylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Hydroxymethyl)-5-methoxy-2-phenylphenol is a multifaceted organic compound characterized by its phenolic structure and functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxymethyl)-5-methoxy-2-phenylphenol typically involves the following steps:
Starting Materials: The synthesis begins with phenol derivatives and appropriate halides.
Halogenation: The phenol derivative undergoes halogenation to introduce a halogen atom at the desired position.
Substitution Reactions: Subsequent substitution reactions replace the halogen with a hydroxymethyl group.
Methoxylation: Finally, methoxylation introduces the methoxy group at the appropriate position.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Hydroxymethyl)-5-methoxy-2-phenylphenol can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the phenol group to quinones or other oxidized forms.
Reduction: Reduction reactions can reduce the compound to its corresponding alcohol or other reduced forms.
Substitution: Substitution reactions can replace functional groups with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Derivatives with different functional groups replacing the original ones.
Applications De Recherche Scientifique
4-(Hydroxymethyl)-5-methoxy-2-phenylphenol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: It is used in studying enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including anti-inflammatory and antioxidant properties.
Industry: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors involved in biological processes.
Pathways: It modulates signaling pathways related to inflammation, oxidative stress, and cellular metabolism.
Comparaison Avec Des Composés Similaires
4-(Hydroxymethyl)-5-methoxy-2-phenylphenol is compared with similar compounds to highlight its uniqueness:
Similar Compounds: Other phenolic compounds with similar structures, such as 4-hydroxybenzaldehyde and 4-hydroxyamphetamine.
Uniqueness: Its specific combination of hydroxymethyl and methoxy groups, along with the phenyl ring, distinguishes it from other compounds in terms of reactivity and biological activity.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C14H14O3 |
|---|---|
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
4-(hydroxymethyl)-5-methoxy-2-phenylphenol |
InChI |
InChI=1S/C14H14O3/c1-17-14-8-13(16)12(7-11(14)9-15)10-5-3-2-4-6-10/h2-8,15-16H,9H2,1H3 |
Clé InChI |
UTMGIAJITOJPBV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1CO)C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


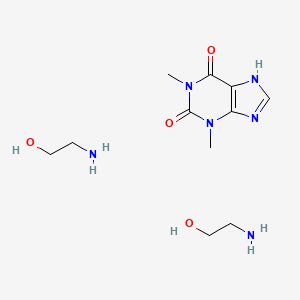
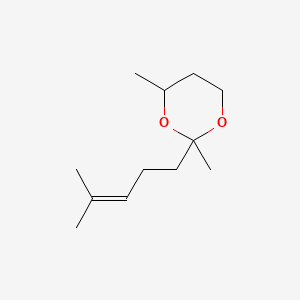
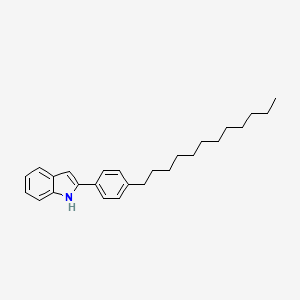
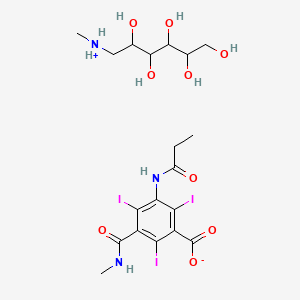
![7-Benzyl-2-methyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B15346789.png)
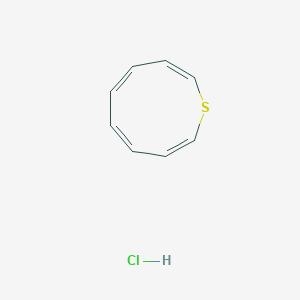

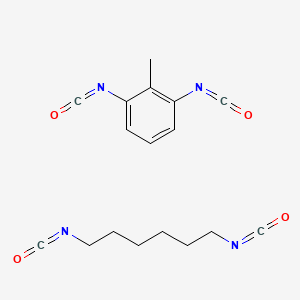


![4-[2-(4-Methoxyphenyl)ethyl]pyridine](/img/structure/B15346816.png)
